molecular formula C13H13NS B14172615 N,N-dimethylnaphthalene-1-carbothioamide CAS No. 62070-75-1

N,N-dimethylnaphthalene-1-carbothioamide

Cat. No.: B14172615
CAS No.: 62070-75-1
M. Wt: 215.32 g/mol
InChI Key: SGIRBMNVKJCIJP-UHFFFAOYSA-N
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Description

N,N-dimethylnaphthalene-1-carbothioamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure, which features a naphthalene ring system coupled with a thiocarboxamide functional group, is closely related to other derivatives that have demonstrated potent biological activities. Compounds within the carbothioamide class have been extensively investigated and show promising anticancer activity against various human cancer cell lines, including lung adenocarcinoma (A549) and cervical carcinoma (HeLa), by potentially inducing apoptosis and causing cell cycle arrest . Furthermore, carbothioamide derivatives are recognized for their notable antioxidant properties , effectively scavenging free radicals like DPPH, which is valuable in studies of oxidative stress . The mechanism of action for such compounds often involves interactions with biological macromolecules; research on analogous structures suggests that DNA binding through non-covalent interactions may be a key pathway for their cytotoxic effects . The presence of the thioamide group, which includes a sulfur atom, can enhance the molecule's ability to act as a ligand for metal ions or interact with enzyme active sites, broadening its potential research applications. This product is intended for research purposes and is not for human therapeutic, diagnostic, or veterinary use. Researchers can leverage this compound as a key intermediate or precursor in organic synthesis and for exploring structure-activity relationships in drug discovery.

Properties

CAS No.

62070-75-1

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

N,N-dimethylnaphthalene-1-carbothioamide

InChI

InChI=1S/C13H13NS/c1-14(2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3

InChI Key

SGIRBMNVKJCIJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Mechanistic Basis

Thionation replaces the carbonyl oxygen of the carboxamide with sulfur. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀) are commonly employed. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by sulfur insertion and elimination of oxygen byproducts.

Procedure

  • Starting Material : N,N-Dimethylnaphthalene-1-carboxamide (prepared via naphthalene-1-carbonyl chloride and dimethylamine).
  • Reagents : Lawesson’s reagent (2.2 equiv) in anhydrous toluene.
  • Conditions : Reflux at 110°C for 6–8 hours under inert atmosphere.
  • Workup : Cool to room temperature, filter, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Yield : 70–85% (theoretical).

Direct Synthesis from Naphthalene-1-carbonyl Chloride

Reaction Pathway

Naphthalene-1-carbonyl chloride reacts with dimethylthioamide or dimethylamine in the presence of a sulfur source (e.g., H₂S or thiourea). The mechanism involves nucleophilic acyl substitution, where the thiolate ion displaces chloride.

Optimized Protocol

  • Step 1 : Synthesize naphthalene-1-carbonyl chloride by treating naphthalene-1-carboxylic acid with thionyl chloride (SOCl₂) at 70°C for 3 hours.
  • Step 2 : Add dimethylamine (2.5 equiv) and thiourea (1.5 equiv) in tetrahydrofuran (THF).
  • Conditions : Stir at 25°C for 12 hours.
  • Isolation : Quench with ice-water, extract with dichloromethane, and distill under reduced pressure.

Yield : 60–75%.

Single-Pot Reaction Using Thiocarbamoyl Chlorides

Methodology Adaptation

Adapting the single-pot carboxamide synthesis, this route substitutes carbamoyl chloride with dimethylthiocarbamoyl chloride.

Detailed Steps

  • Reactants : Naphthalene-1-carboxylic acid (1 equiv), dimethylthiocarbamoyl chloride (1.2 equiv).
  • Base : Triethylamine (2 equiv) in acetonitrile.
  • Conditions : Reflux at 80°C for 4 hours.
  • Purification : Acid-base extraction followed by recrystallization (ethanol/water).

Advantages : Eliminates intermediate isolation, reducing reaction time by 40%.
Yield : 65–80%.

Microwave-Assisted Synthesis

Enhanced Efficiency

Microwave irradiation accelerates reaction kinetics, ideal for thermally sluggish thioamide formations.

Protocol

  • Reactants : Naphthalene-1-carbonyl chloride (1 equiv), dimethylamine hydrochloride (1.5 equiv), and P₄S₁₀ (1.2 equiv).
  • Solvent : 1,4-Dioxane.
  • Conditions : Microwave at 150°C, 300 W, 20 minutes.
  • Workup : Centrifugation and vacuum drying.

Yield : 85–90%.

Comparative Analysis of Methods

Method Reagents Time Yield Purity Scalability
Thionation Lawesson’s reagent 8 hrs 70–85% >95% Moderate
Direct Synthesis Thiourea, SOCl₂ 15 hrs 60–75% 90% High
Single-Pot Dimethylthiocarbamoyl chloride 4 hrs 65–80% 92% High
Microwave-Assisted P₄S₁₀, microwave 0.3 hrs 85–90% 98% Limited

Key Findings :

  • Microwave synthesis offers the highest yield and purity but requires specialized equipment.
  • Single-pot methods balance efficiency and scalability, ideal for industrial applications.
  • Thionation is versatile but less atom-economical due to stoichiometric reagent use.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethylnaphthalene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N,N-dimethylnaphthalene-1-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethylnaphthalene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N,N-Dimethylnaphthalen-1-amine Derivatives

Examples :

  • 4-Ethyl-N,N-dimethylnaphthalen-1-amine (2i)
  • 4-(3,4-Dimethylbenzyl)-N,N-dimethylnaphthalen-1-amine (2d)

Key Differences :

  • Functional group : These derivatives feature a tertiary amine group (N-CH₃) instead of a thioamide (C=S-N(CH₃)₂).
  • Reactivity : The amine group is more nucleophilic, enabling participation in C-H activation reactions (e.g., palladium-catalyzed dimethylamination ). Thioamides, by contrast, may act as ligands in metal catalysis due to sulfur’s lone pairs.
  • Physical Properties : Amines typically exhibit lower LogP (more polar) than thioamides. For instance, the urea-linked carbothioamide (CAS 51933-54-1) has a LogP of 5.95 , indicating high lipophilicity .

1-Naphthalenecarbothioamide,N-[(1-naphthalenylamino)carbonyl]- (CAS 51933-54-1)

  • Structure : Combines a carbothioamide with a urea-like naphthalene substituent.
  • Properties :
    • LogP : 5.95 (high lipophilicity) .
    • Polar Surface Area (PSA) : 41.13 Ų (moderate polarity due to urea and thioamide groups).
  • Comparison : The dimethyl groups in N,N-dimethylnaphthalene-1-carbothioamide would likely reduce PSA compared to this compound, decreasing solubility in polar solvents.

Naphthalene-1-carboxamidine (CAS 14805-64-2)

  • Structure : Features an amidine group (C(=NH)-NH₂) instead of a thioamide.
  • Properties :
    • Molecular Weight : 170.21 g/mol (vs. ~215 g/mol for the target compound).
    • Reactivity : Amidines are strong bases and participate in proton-coupled electron transfer, unlike thioamides, which are weaker bases but better thiophiles .

1-Nitronaphthalene (CAS 86-57-7)

  • Structure: Nitro group (-NO₂) at the 1-position.
  • Comparison : The nitro group is electron-withdrawing, making the ring less reactive toward electrophilic substitution compared to thioamides. Nitro compounds are also more prone to reduction reactions than thioamides .

Research Implications and Gaps

  • Biological Activity : Thioamides (e.g., CAS 51933-54-1) may exhibit antimicrobial or enzyme-inhibitory properties due to sulfur’s role in disrupting disulfide bonds .
  • Data Limitations : Experimental data for this compound is absent in the provided evidence, necessitating further studies on its synthesis, spectroscopy, and applications.

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